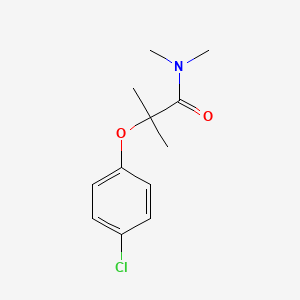
2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polymers
Research has demonstrated the synthesis of stereoregular polyamides with potential applications in materials science. For instance, polyamides derived from L-tartaric acid have been synthesized, showcasing high crystallinity, water affinity, and moderate optical activity, indicating their potential for advanced material applications (J. Bou, I. Iribarren, & S. Muñoz-Guerra, 1994).
Analytical and Environmental Applications
Detection and Analysis
Developments in analytical methods for detecting chlorophenoxy acid herbicides in environmental samples highlight the relevance of these compounds in monitoring environmental pollution. Techniques such as HPLC with coulometric detection have been established for the quantitation of chlorophenoxy acids, crucial for ensuring the safety of ground and drinking water (R. Wintersteiger, B. Goger, & H. Krautgartner, 1999).
Environmental Impact and Remediation
Studies on the photocatalytic degradation of chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), using doped TiO2 nanoparticles, offer insights into environmental remediation techniques. These methods aim to mitigate the harmful effects of such herbicides on aquatic life and human health by enhancing the degradation process under UV and sunlight irradiation, indicating a promising approach to pollutant removal from water sources (Roya Ebrahimi et al., 2020).
Novel Materials and Technologies
Research on functionalized mesoporous silica nanoparticles for controlled release of 2,4-D highlights the potential for creating advanced materials that can reduce environmental impact by controlling the release rate of herbicides, thereby reducing leaching and pollution (Lidong Cao et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N,N,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,11(15)14(3)4)16-10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCALAGDRRVMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


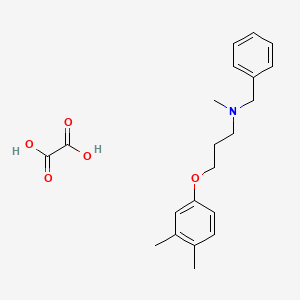
![{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4040164.png)
![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040171.png)
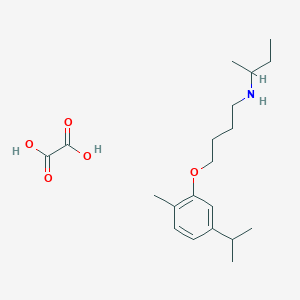
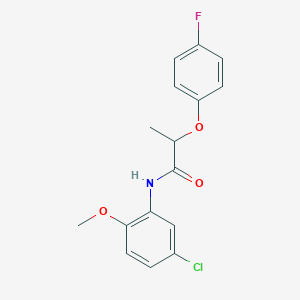
![N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040214.png)
![3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4040228.png)
![N'-[2-(4-chlorophenoxy)ethyl]propane-1,3-diamine;oxalic acid](/img/structure/B4040233.png)
![(2E)-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4040243.png)
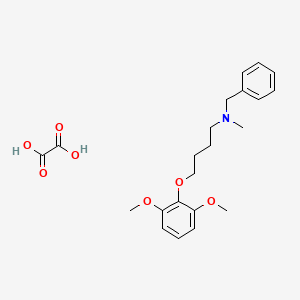
![1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040256.png)
![N-[2-(4-bromophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4040257.png)

![2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4040266.png)
